Flavanonoli

Flavanonols are a subclass of flavonoids, widely found in various plants and fruits such as apples, berries, and grapes. These compounds possess potent antioxidant properties, contributing to their role in the prevention of chronic diseases like cardiovascular disorders and certain cancers. Flavanonols exhibit anti-inflammatory activities and can help reduce oxidative stress within the body. They are also known for their potential neuroprotective effects, supporting overall brain health. Due to their versatile benefits, flavanonols have gained significant interest in both pharmaceutical and nutritional applications. In dietary supplements and functional foods, they are used to enhance antioxidant capacity and support immune function. Research continues to explore the full range of health benefits associated with these bioactive compounds.

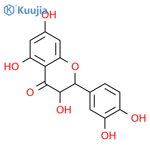

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

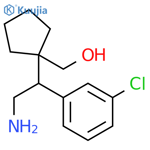

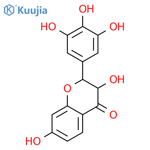

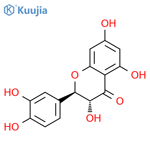

|

(2R,3R)-3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one | 4382-33-6 | C15H12O7 |

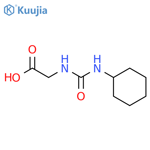

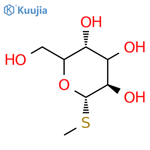

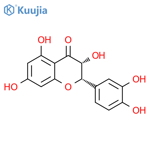

|

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | 98006-93-0 | C7H14O5S |

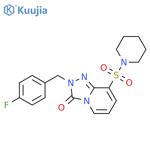

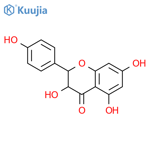

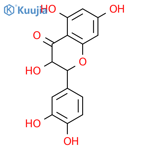

|

4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)- | 724434-08-6 | C15H12O6 |

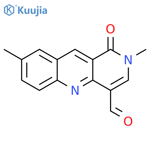

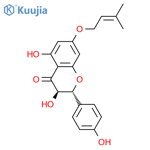

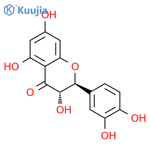

|

Pinobanksin 3-acetate | 52117-69-8 | C17H14O6 |

|

7-Prenyloxyaromadendrin | 78876-50-3 | C20H20O6 |

|

Taxifolin | 480-18-2 | C15H12O7 |

|

N/A | 153666-25-2 | C15H12O7 |

|

4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy- | 215257-15-1 | C15H12O7 |

|

(-)Taxifolin | 111003-33-9 | C15H12O7 |

|

(±)-Taxifolin | 24198-97-8 | C15H12O7 |

Letteratura correlata

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Fornitori consigliati

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati